ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O7S2.ClH/c1-8-37-25(32)21-20-17-26(2,3)29-27(4,5)22(20)38-24(21)28-23(31)18-9-11-19(12-10-18)39(33,34)30(13-15-35-6)14-16-36-7;/h9-12,29H,8,13-17H2,1-7H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMGFNZRIBRVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216419-32-7) is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a sulfamoyl group and a tetrahydrothieno-pyridine moiety, which are known to exhibit various biological activities.
- Molecular Formula : C27H40ClN3O7S2
- Molecular Weight : 618.2 g/mol
- Purity : Typically >95% in research applications
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl group enhances solubility and bioavailability, while the thieno-pyridine structure is associated with various pharmacological effects. This compound may act as an inhibitor or modulator of key enzymatic pathways involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that related thieno-pyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Mechanism : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
Antiviral Activity
Compounds containing similar structural motifs have demonstrated antiviral properties against various viruses:
- Case Study : A study highlighted the antiviral efficacy of sulfamoyl derivatives against influenza virus and other RNA viruses . Such compounds may disrupt viral replication by targeting viral enzymes or host cell factors.
Anti-inflammatory Effects
The incorporation of the sulfamoyl group is known to enhance anti-inflammatory activity:
- Research Findings : Compounds with similar structures have been reported to reduce pro-inflammatory cytokine production in cellular models . This suggests potential applications in treating inflammatory diseases.
Data Table of Biological Activities
Q & A
Q. What are the critical steps for synthesizing the tetrahydrothieno[2,3-c]pyridine core in this compound?
The synthesis of the tetrahydrothieno[2,3-c]pyridine scaffold typically involves cyclocondensation reactions. For example, evidence from similar compounds (e.g., ethyl 2-amino-6-Boc derivatives) highlights the use of BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)] and DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation between carboxylic acid derivatives and amine intermediates . Key steps include:
- Cyclization : Using piperidone derivatives as starting materials.
- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are employed to protect reactive amines during synthesis.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate intermediates.
Q. How can the stereochemistry and crystal structure of this compound be resolved?
X-ray crystallography using SHELX programs (e.g., SHELXL or SHELXTL) is the gold standard. For instance, ethyl 2-(pyridine-4-carboxamido) derivatives were analyzed via single-crystal X-ray diffraction at 296 K, with refinement achieving R-factors <0.05 . Methodology includes:
Q. What safety protocols are essential when handling sulfamoyl-containing derivatives?
Based on COSHH regulations (Control of Substances Hazardous to Health), H-statements for sulfonamide analogs include:
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
Mitigation involves PPE (nitrile gloves, goggles), fume hoods, and waste segregation per RTECS guidelines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
SAR studies require systematic substitution at the benzamido and tetramethyl-tetrahydrothieno moieties. Evidence from antitubulin agents shows that:
- 3-Cyano Substitution : Enhances antiproliferative activity (IC50 = 0.2–5 µM in RKOp27 cells) .
- Sulfamoyl Groups : Influence solubility and target binding (e.g., adenosine receptor modulation) .
Methodology : - Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., A1 adenosine receptors).
- In Vitro Assays : Test cytotoxicity via MTT assays across cancer cell lines (e.g., HeLa, MCF-7).
Q. What experimental design strategies optimize yield in multistep syntheses?
Adopt Design of Experiments (DoE) principles:
- Factors : Reaction time, temperature, reagent stoichiometry.
- Response Surface Modeling : Identify optimal conditions (e.g., 24-hour stirring at room temperature for amide coupling ).
- Flow Chemistry : Continuous-flow systems improve reproducibility for oxidation steps (e.g., Omura-Sharma-Swern oxidation) .
Q. How can NMR discrepancies (e.g., split peaks) be resolved in structural validation?
Dynamic Effects : Conformational exchange in the tetrahydrothieno ring may cause splitting. Mitigate via:
Q. What analytical techniques confirm the hydrochloride salt form?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
